
6-Chloro-5-iodopyrimidin-4-amine
Overview
Description
6-Chloro-5-iodopyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions, respectively, on the pyrimidine ring. This compound has a molecular formula of C4H3ClIN3 and a molecular weight of 255.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 6-chloropyrimidin-4-amine using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodopyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Electrophilic Substitution:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-5-iodopyrimidin-4-amine .
Scientific Research Applications
6-Chloro-5-iodopyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-aminopyrimidine: Lacks the iodine atom at the 5th position.
5-Iodo-4-aminopyrimidine: Lacks the chlorine atom at the 6th position.
6-Bromo-5-iodopyrimidin-4-amine: Has a bromine atom instead of chlorine at the 6th position.
Uniqueness
6-Chloro-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation makes it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
6-Chloro-5-iodopyrimidin-4-amine (C₅H₄ClIN₄) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique reactivity and interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms in its structure can engage in halogen bonding, influencing the behavior of various biomolecules. The compound has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby disrupting normal cellular functions.
Key Mechanisms:
- Enzyme Inhibition : It has been reported that this compound can inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular signaling pathways related to growth and survival .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further research in treating infectious diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Anticancer Research : A study focused on the synthesis of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, indicating a potential role as an anticancer agent .
- Antimicrobial Activity : Research indicated that this compound could serve as a lead structure for developing new antimicrobial agents due to its effectiveness against resistant bacterial strains.
- Inflammation Studies : Investigations into its anti-inflammatory effects revealed that it could effectively inhibit COX enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-chloro-5-iodopyrimidin-4-amine, and how can reaction efficiency be optimized?
- Methodology : A palladium-catalyzed cross-coupling strategy is widely used, leveraging halogen exchange (e.g., iodine substitution) and amination reactions. For example, chloro-substituted pyrimidines can undergo iodination via Ullmann-type coupling or halogen dance reactions. Optimization involves controlling temperature (60–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄ with CuI as a co-catalyst). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. How are intermediates and final products characterized in the synthesis of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weights. Melting points are determined via differential scanning calorimetry. For example, in analogous pyrimidine derivatives, ¹H NMR signals for aromatic protons appear at δ 8.2–8.5 ppm, and NH₂ groups resonate near δ 6.0–6.5 ppm .
Q. What pharmacological screening assays are relevant for evaluating this compound?
- Methodology : Antiglycation (via bovine serum albumin-glucose assay) and antioxidant (DPPH radical scavenging) activities are standard. For instance, IC₅₀ values for antiglycation activity in pyrimidine analogs range from 240–300 μM. β-Glucuronidase inhibition assays (using p-nitrophenyl-β-D-glucuronide as substrate) assess enzyme modulation potential .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like β-glucuronidase or AGE receptors. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show improved binding due to enhanced electrophilicity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Conflicting NMR signals (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC) or deuteration experiments. X-ray crystallography (using SHELX programs) resolves ambiguities in regiochemistry. For instance, SHELXL refinement can distinguish between N1 vs. N3 amination in pyrimidine cores .
Q. How does halogen bonding influence the crystal packing and stability of this compound?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (C-I⋯N, Cl⋯π). Mercury software analyzes packing motifs, while Hirshfeld surfaces quantify interaction contributions. Iodine’s polarizability enhances lattice stability via strong halogen bonds, as seen in related 5-iodo-pyrimidine structures .
Q. What are the challenges in scaling up Pd-catalyzed reactions for this compound synthesis?
- Methodology : Catalyst leaching and ligand degradation are mitigated using immobilized Pd systems (e.g., Pd@SiO₂) or flow chemistry. Reaction kinetics studies (via in situ IR spectroscopy) optimize residence times. Solvent recovery (e.g., DMF distillation) and waste minimization are critical for sustainable scale-up .
Properties
IUPAC Name |
6-chloro-5-iodopyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYKJSDWGGRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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